3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE
Overview
Description
3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzoxadiazole moiety, and a morpholine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzoxazole with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiourea to yield the desired quinazolinone derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The scalability of the synthesis is crucial for industrial applications, and process optimization may involve the use of green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in the benzoxadiazole moiety can be reduced to an amino group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various functional groups onto the morpholine ring.
Scientific Research Applications
3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The benzoxadiazole moiety can also interact with nucleic acids, potentially interfering with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-mercaptobenzothiazole: An organosulfur compound used in the vulcanization of rubber.
2-amino-5-mercapto-1,3,4-thiadiazole: A heterocyclic compound with applications in medicinal chemistry.
Imidazole derivatives: Compounds with a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
3-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to its combination of a quinazolinone core, benzoxadiazole moiety, and morpholine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(7-morpholin-4-yl-2,1,3-benzoxadiazol-4-yl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c24-17-11-3-1-2-4-12(11)19-18(27)23(17)14-6-5-13(15-16(14)21-26-20-15)22-7-9-25-10-8-22/h1-6H,7-10H2,(H,19,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUBWDGDNIYPEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)N4C(=O)C5=CC=CC=C5NC4=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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